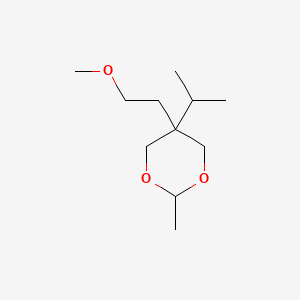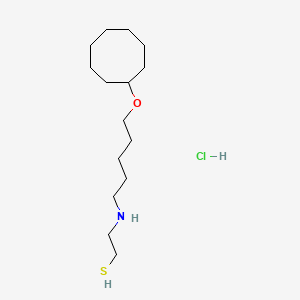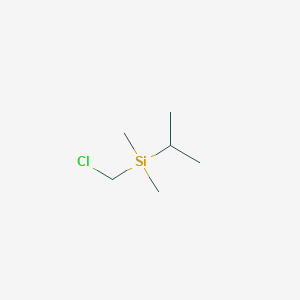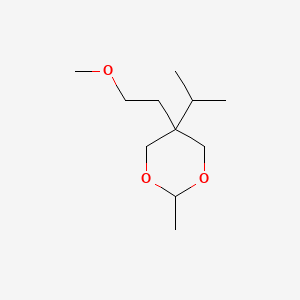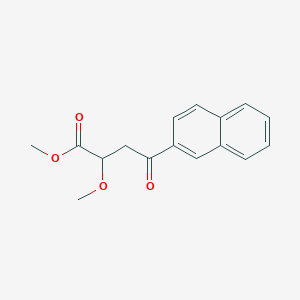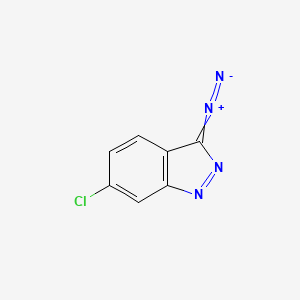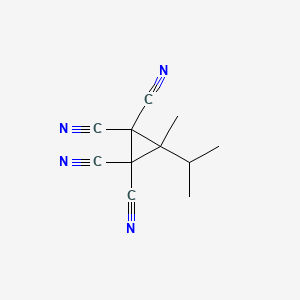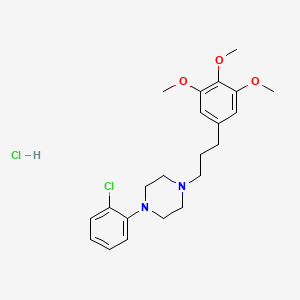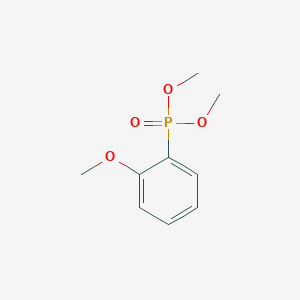
Dimethyl (2-methoxyphenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-methoxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-methoxyphenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, dimethyl phosphite can react with 2-methoxyphenyl bromide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity, often using catalysts and controlled temperatures to facilitate the process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-methoxyphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl (2-methoxyphenyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of dimethyl (2-methoxyphenyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes that interact with phosphonate groups. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, thereby altering their activity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methyl phosphonate: Similar in structure but lacks the methoxyphenyl group.
Ethyl hydrogen (2-methoxyphenyl)(methylamino)methyl phosphonate: Contains an additional methylamino group, offering different reactivity and applications.
Uniqueness
Dimethyl (2-methoxyphenyl)phosphonate is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other phosphonates may not be as effective .
Properties
CAS No. |
15286-16-5 |
|---|---|
Molecular Formula |
C9H13O4P |
Molecular Weight |
216.17 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-2-methoxybenzene |
InChI |
InChI=1S/C9H13O4P/c1-11-8-6-4-5-7-9(8)14(10,12-2)13-3/h4-7H,1-3H3 |
InChI Key |
WWXKFQJWHMHAIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)

